L-Seryl-L-prolyl-L-seryl-L-alanyl-L-alanyl-L-glutamic acid
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Overview
Description
L-Seryl-L-prolyl-L-seryl-L-alanyl-L-alanyl-L-glutamic acid is a peptide composed of six amino acids: serine, proline, serine, alanine, alanine, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-prolyl-L-seryl-L-alanyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or mixed anhydrides.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve solution-phase synthesis for specific peptides, followed by purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-prolyl-L-seryl-L-alanyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: Serine residues can be oxidized to form serine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as alkylating agents for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while reduction of disulfide bonds results in thiols.
Scientific Research Applications
L-Seryl-L-prolyl-L-seryl-L-alanyl-L-alanyl-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and biotechnological applications
Mechanism of Action
The mechanism of action of L-Seryl-L-prolyl-L-seryl-L-alanyl-L-alanyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific biological context and the peptide’s structure .
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-prolyl-L-prolyl-L-proline: Another peptide with similar amino acid composition but different sequence.
L-Alanyl-L-glutamine: A dipeptide with alanine and glutamine residues.
Glycyl-L-prolyl-L-glutamic acid: A tripeptide with glycine, proline, and glutamic acid residues
Uniqueness
L-Seryl-L-prolyl-L-seryl-L-alanyl-L-alanyl-L-glutamic acid is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its structure allows for specific interactions with biological targets, making it valuable for research and therapeutic purposes.
Properties
CAS No. |
848309-01-3 |
---|---|
Molecular Formula |
C22H36N6O11 |
Molecular Weight |
560.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H36N6O11/c1-10(17(33)24-11(2)18(34)26-13(22(38)39)5-6-16(31)32)25-19(35)14(9-30)27-20(36)15-4-3-7-28(15)21(37)12(23)8-29/h10-15,29-30H,3-9,23H2,1-2H3,(H,24,33)(H,25,35)(H,26,34)(H,27,36)(H,31,32)(H,38,39)/t10-,11-,12-,13-,14-,15-/m0/s1 |
InChI Key |
WNWZGZKBXLKWBE-LZXPERKUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CO)N |
Origin of Product |
United States |
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